molecular formula C16H18F2O2 B6172412 tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 2374238-04-5

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B6172412
CAS RN: 2374238-04-5
M. Wt: 280.3
InChI Key:
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Description

Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate (TBDFPC) is an organic compound belonging to the class of bicyclic compounds. It is a white, crystalline solid with a molecular weight of 336.3 g/mol and a melting point of 143-145 °C. TBDFPC is a versatile and useful compound for organic synthesis and has numerous applications in medicinal and biological research.

Scientific Research Applications

Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has been used in a variety of scientific research applications, including as a starting material for the synthesis of other organic compounds, as a catalyst in organic reactions, and as a reagent in the synthesis of pharmaceuticals. It has also been used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes such as cyclooxygenase, and in the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is not yet fully understood. However, it is known to be a strong nucleophile and can react with electrophiles such as alkyl halides and carboxylic acids. It is also known to be an effective catalyst for a variety of organic reactions, including the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has been shown to have anti-bacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. It is also a versatile reagent, capable of being used in a variety of organic reactions. However, there are some limitations to its use. tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is highly reactive and can react with other compounds in the reaction mixture, and it is also sensitive to air and moisture.

Future Directions

In the future, tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate may have a role in the development of new drugs and therapies. It has already been shown to have potential as an inhibitor of enzymes involved in inflammation and pain, and it could be further explored for its potential to inhibit other enzymes or proteins. It could also be used as a starting material for the synthesis of new pharmaceuticals and biologically active compounds. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to new insights into the development of therapeutic agents.

Synthesis Methods

Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can be synthesized from the reaction of tert-butyl 2-chloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate and difluoromethane in the presence of a catalytic amount of a base such as potassium tert-butoxide. The reaction is carried out at a temperature of 0-5 °C, and the crude product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves the reaction of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate with a suitable reagent to introduce the tert-butyl group.", "Starting Materials": [ "2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid", "tert-butyl alcohol", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "CH2Cl2 (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate", "- To a solution of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (1.0 g, 4.2 mmol) in CH2Cl2 (20 mL) was added DCC (1.2 g, 5.8 mmol) and DMAP (0.2 g, 1.7 mmol) at 0°C.", "- The reaction mixture was stirred at 0°C for 1 h and then at room temperature for 24 h.", "- The precipitated dicyclohexylurea was removed by filtration and the filtrate was concentrated under reduced pressure.", "- The residue was purified by column chromatography on silica gel using hexane/ethyl acetate (9:1) as eluent to give tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate as a white solid (0.8 g, 63%).", "Step 2: Deprotection of tert-butyl group", "- To a solution of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate (0.5 g, 1.6 mmol) in CH2Cl2 (10 mL) was added NaHCO3 (0.2 g, 2.4 mmol) and H2O (1 mL) at 0°C.", "- The reaction mixture was stirred at 0°C for 30 min and then at room temperature for 1 h.", "- The mixture was filtered and the filtrate was washed with NaCl solution and dried over anhydrous Na2SO4.", "- The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel using hexane/ethyl acetate (8:2) as eluent to give the desired product as a white solid (0.3 g, 70%)." ] }

CAS RN

2374238-04-5

Product Name

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Molecular Formula

C16H18F2O2

Molecular Weight

280.3

Purity

95

Origin of Product

United States

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